molecular formula C12H16O5 B1609836 Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate CAS No. 64836-82-4

Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate

Cat. No.: B1609836
CAS No.: 64836-82-4
M. Wt: 240.25 g/mol
InChI Key: FPOLWTUFPPXVLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of diethyl malonate with cyclohexanone in the presence of a base, followed by cyclization and oxidation . The reaction conditions typically include the use of a strong base such as sodium ethoxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure high-quality product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate is unique due to its specific structural features, including the presence of both ester and ketone groups on a cyclohexene ring. This combination of functional groups provides distinct reactivity and versatility in organic synthesis .

Properties

IUPAC Name

diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h5,7H,3-4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOLWTUFPPXVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454356
Record name Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64836-82-4
Record name Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Reactant of Route 2
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Reactant of Route 3
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Reactant of Route 4
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Reactant of Route 5
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Reactant of Route 6
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate

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